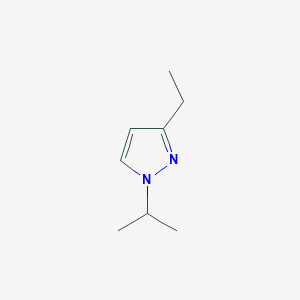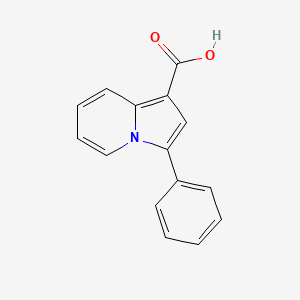![molecular formula C8H3Cl3FN3O B14029296 2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine](/img/structure/B14029296.png)
2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine is a heterocyclic compound with the molecular formula C8H3Cl3FN3O. This compound is part of the pyrido[4,3-d]pyrimidine family, known for its diverse applications in medicinal chemistry and material science. The presence of multiple halogens and a methoxy group in its structure makes it a compound of interest for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,7-trichloro-5-methoxy-pyrido[4,3-d]pyrimidine with fluorinating agents to introduce the fluorine atom at the 8th position . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization and halogenation processes.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation, methoxylation, and cyclization steps, often carried out in large reactors with precise temperature and pressure control to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogens.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrido[4,3-d]pyrimidines, oxides, and reduced derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and methoxy group contribute to its binding affinity and specificity. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain .
Comparison with Similar Compounds
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine: Lacks the methoxy group, making it less versatile in certain reactions.
2,4,7-Trichloro-5-methoxy-pyrido[4,3-d]pyrimidine: Lacks the fluorine atom, affecting its reactivity and applications.
2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[2,3-d]pyrimidine: Different ring structure, leading to different chemical properties and applications.
Uniqueness: These functional groups enhance its binding affinity, reactivity, and versatility in various chemical and biological processes .
Properties
Molecular Formula |
C8H3Cl3FN3O |
|---|---|
Molecular Weight |
282.5 g/mol |
IUPAC Name |
2,4,7-trichloro-8-fluoro-5-methoxypyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C8H3Cl3FN3O/c1-16-7-2-4(3(12)6(10)14-7)13-8(11)15-5(2)9/h1H3 |
InChI Key |
YBOJCDGFEDMCDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C2=C1C(=NC(=N2)Cl)Cl)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B14029231.png)

![6,9-Dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one](/img/structure/B14029236.png)


![2-[(4bS)-10-acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate](/img/structure/B14029262.png)
![tert-butyl N-[2-(6H-benzo[c][1]benzazocin-5-yl)-2-oxoethyl]carbamate](/img/structure/B14029263.png)


![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridin-4-OL](/img/structure/B14029282.png)


